molecular formula C16H25N3O3 B7168513 4-[(2-methylfuran-3-carbonyl)amino]-N-(2-methylpropyl)piperidine-1-carboxamide

4-[(2-methylfuran-3-carbonyl)amino]-N-(2-methylpropyl)piperidine-1-carboxamide

Cat. No.: B7168513
M. Wt: 307.39 g/mol
InChI Key: XOFPVHLPZUEQLG-UHFFFAOYSA-N
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Description

4-[(2-methylfuran-3-carbonyl)amino]-N-(2-methylpropyl)piperidine-1-carboxamide is a synthetic organic compound that belongs to the class of piperidine carboxamides This compound is characterized by the presence of a piperidine ring, a furan ring, and a carboxamide group

Preparation Methods

The synthesis of 4-[(2-methylfuran-3-carbonyl)amino]-N-(2-methylpropyl)piperidine-1-carboxamide typically involves multiple steps, including the formation of the piperidine ring, the introduction of the furan ring, and the coupling of these components with the carboxamide group. The synthetic route may involve the following steps:

    Formation of the Piperidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Furan Ring: The furan ring can be introduced via a Friedel-Crafts acylation reaction using 2-methylfuran as a starting material.

    Coupling with Carboxamide Group: The final step involves the coupling of the piperidine and furan components with a carboxamide group using reagents such as carbodiimides or other coupling agents.

Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to achieve the desired outcome.

Chemical Reactions Analysis

4-[(2-methylfuran-3-carbonyl)amino]-N-(2-methylpropyl)piperidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.

    Reduction: The carboxamide group can be reduced to form amines or other reduced products.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the furan ring or the piperidine nitrogen.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-[(2-methylfuran-3-carbonyl)amino]-N-(2-methylpropyl)piperidine-1-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-[(2-methylfuran-3-carbonyl)amino]-N-(2-methylpropyl)piperidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

4-[(2-methylfuran-3-carbonyl)amino]-N-(2-methylpropyl)piperidine-1-carboxamide can be compared with other similar compounds, such as:

    4-[(2-furylcarbonyl)amino]-N-(2-methylpropyl)piperidine-1-carboxamide: Similar structure but with a different substitution on the furan ring.

    4-[(2-methylfuran-3-carbonyl)amino]-N-(2-ethylpropyl)piperidine-1-carboxamide: Similar structure but with a different substitution on the piperidine ring.

The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

4-[(2-methylfuran-3-carbonyl)amino]-N-(2-methylpropyl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O3/c1-11(2)10-17-16(21)19-7-4-13(5-8-19)18-15(20)14-6-9-22-12(14)3/h6,9,11,13H,4-5,7-8,10H2,1-3H3,(H,17,21)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOFPVHLPZUEQLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CO1)C(=O)NC2CCN(CC2)C(=O)NCC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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